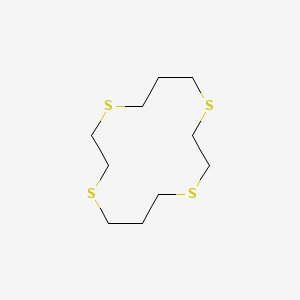

1,4,8,11-Tetrathiacyclotetradecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,8,11-tetrathiacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHWZHZRYGGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCCSCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306321 | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24194-61-4 | |

| Record name | 24194-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,4,8,11-Tetrathiacyclotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the macrocyclic compound 1,4,8,11-tetrathiacyclotetradecane. The document details the core synthetic pathway, experimental protocols, and relevant quantitative data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a sulfur-containing macrocycle belonging to the class of tetrathiaethers. These compounds are of significant interest in coordination chemistry due to the ability of the sulfur atoms to act as soft donor sites for metal ions. This property makes them valuable as ligands in the formation of metal complexes with potential applications in catalysis, materials science, and as chelating agents in medicinal chemistry. The 14-membered ring structure provides a specific cavity size suitable for complexing with a variety of transition metal ions.

The synthesis of such macrocycles often presents challenges, primarily the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the cyclic product, high-dilution conditions are typically employed. This guide focuses on the most established and reliable method for the preparation of this compound.

Core Synthesis Pathway

The most common and effective method for the synthesis of this compound is a [2+2] cyclization reaction. This involves the reaction of two equivalents of a three-carbon dithiol with two equivalents of a three-carbon dielectrophile. The established precursors for this synthesis are 1,3-propanedithiol and 1,3-dibromopropane.

The reaction is typically carried out in a suitable solvent under high-dilution conditions to minimize the formation of linear polymers. A base is used to deprotonate the thiol groups of 1,3-propanedithiol, forming a dithiolate which then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromopropane in a double SN2 reaction to form the 14-membered ring.

An In-depth Technical Guide to 1,4,8,11-Tetrathiacyclotetradecane: Properties and Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8,11-Tetrathiacyclotetradecane, a sulfur-containing macrocycle, presents a unique platform for the coordination of metal ions, with potential applications in catalysis, materials science, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties of this compound and its metal complexes. Due to the limited availability of extensive research on this specific macrocycle, this guide also incorporates general characteristics and synthetic methodologies applicable to tetrathia macrocycles to provide a broader context for researchers. The document details the coordination behavior, particularly with copper ions, and presents available quantitative structural data. Experimental protocols for the synthesis of related compounds are outlined to guide future research in this area.

Introduction

Macrocyclic ligands have been a subject of intense research due to their ability to form stable and selective complexes with a wide range of metal ions. While polyaza macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) are well-studied, their thioether analogues offer distinct coordination properties due to the soft nature of the sulfur donor atoms. This compound, also known as tetrathiacyclam or[1]aneS₄, is a 14-membered macrocycle containing four strategically placed sulfur atoms. These thioether moieties provide preferential binding sites for soft metal ions, leading to unique electronic and structural properties in the resulting complexes. This guide aims to consolidate the available information on this compound, focusing on its synthesis, structure, and coordination chemistry to serve as a valuable resource for researchers in chemistry and drug development.

Synthesis of this compound

General Experimental Protocol for Tetrathia Macrocycle Synthesis

The following is a generalized procedure for the synthesis of a 14-membered tetrathia macrocycle, which can be adapted for this compound.

Reactants:

-

1,3-Propanedithiol

-

1,3-Dihalopropane (e.g., 1,3-dibromopropane)

-

A strong base (e.g., sodium ethoxide or sodium hydride)

-

Anhydrous, high-purity solvent (e.g., ethanol or tetrahydrofuran)

Procedure:

-

A solution of the dithiol in the chosen solvent is prepared in a reaction vessel.

-

The base is added to the dithiol solution to deprotonate the thiol groups, forming the more nucleophilic thiolate.

-

In a separate vessel, a solution of the dihaloalkane in the same solvent is prepared.

-

Under high-dilution conditions (achieved by slow, simultaneous addition of both the dithiolate and dihaloalkane solutions to a larger volume of solvent in the main reaction vessel with vigorous stirring), the reactants are combined. This minimizes intermolecular reactions that lead to polymers.

-

The reaction mixture is typically stirred at room temperature or gentle reflux for an extended period (several hours to days).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified using techniques such as recrystallization or column chromatography to isolate the desired macrocycle.

Below is a workflow diagram illustrating the general synthesis strategy for a 14-membered tetrathia macrocycle.

Caption: General workflow for the synthesis of a 14-membered tetrathia macrocycle.

Physicochemical Properties

Specific, quantitatively measured physicochemical properties for the free this compound ligand, such as melting point, boiling point, and spectroscopic data (NMR, IR), are not well-documented in publicly accessible literature. It is anticipated to be a white or off-white solid with solubility in common organic solvents.

Coordination Chemistry

The primary interest in this compound lies in its ability to act as a tetradentate ligand for metal ions. The four thioether sulfur atoms create a cavity that can accommodate a variety of metal cations.

Copper Complexes

The most significant research on the coordination chemistry of this compound involves its complexes with copper. Both copper(I) and copper(II) complexes have been reported.

Copper(II) Complex: The crystal structure of the copper(II) complex, --INVALID-LINK--1]aneS₄)₂, has been determined. In this complex, the copper atom is situated in the plane of the four sulfur atoms. The coordination sphere is completed by two perchlorate anions in trans positions, resulting in a tetragonally distorted octahedral geometry.

Copper(I) Complex: A copper(I) complex with the formula [Cu([1]aneS₄)]ClO₄ has also been synthesized and structurally characterized. The geometry of the Cu(I) center in this complex provides a valuable comparison to its Cu(II) counterpart, offering insights into the electronic and steric effects of the macrocycle on different oxidation states of the metal.

Data Presentation: Structural Parameters of the Copper(II) Complex

The following table summarizes the available quantitative structural data for the --INVALID-LINK--1]aneS₄)₂ complex.

| Parameter | Value | Reference |

| Bond Lengths | ||

| Average Cu-S | 2.303 (1) Å | [2] |

| Average Cu-O | 2.652 (4) Å | [2] |

| Coordination Geometry | ||

| Metal Center | Copper(II) | [2] |

| Geometry | Tetragonal | [2] |

Experimental Protocols for Metal Complex Synthesis

While a specific, detailed protocol for the synthesis of the this compound-copper complexes is not fully available, a general procedure for the synthesis of metal complexes with thioether macrocycles is provided below.

Reactants:

-

This compound ligand

-

A metal salt (e.g., copper(II) perchlorate hexahydrate)

-

A suitable solvent (e.g., acetonitrile or methanol)

Procedure:

-

A solution of the this compound ligand is prepared in the chosen solvent.

-

A solution of the metal salt in the same solvent is prepared separately.

-

The metal salt solution is added dropwise to the ligand solution with constant stirring.

-

The reaction mixture is stirred at room temperature or gently heated for a period of time to ensure complete complexation.

-

The resulting complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or vapor diffusion techniques.

The logical relationship for the formation of the copper(II) complex is depicted in the following diagram.

Caption: Formation of the copper(II) complex of this compound.

Potential Applications

While specific applications of this compound are not yet widely reported, the unique properties of its metal complexes suggest several areas of potential interest for researchers:

-

Catalysis: The ability to stabilize different oxidation states of metal ions makes these complexes potential catalysts for a variety of organic transformations.

-

Materials Science: The ordered structures of the metal complexes could be exploited in the design of novel coordination polymers and functional materials.

-

Drug Development: The macrocyclic scaffold could be functionalized to create more complex molecules with potential therapeutic applications. The selective binding of metal ions could also be relevant in the design of metal-based drugs or chelating agents.

Conclusion

This compound is a compelling but understudied macrocyclic ligand. The available data, primarily on its copper(I) and copper(II) complexes, reveal a preference for forming stable, well-defined coordination compounds. The structural details of the copper(II) complex provide a solid foundation for further computational and experimental studies. The lack of extensive research on the free ligand and its other metal complexes presents a significant opportunity for future investigations. The synthetic methodologies and structural information presented in this guide are intended to facilitate and inspire new research into the properties and applications of this and related tetrathia macrocycles, with potential impacts on catalysis, materials science, and the development of novel therapeutic agents.

References

An In-depth Technical Guide to 1,4,8,11-Tetrathiacyclotetradecane

A comprehensive review of the nomenclature, structure, and available technical data for 1,4,8,11-tetrathiacyclotetradecane, addressing the significant disparity in available research compared to its nitrogen analogue.

Introduction

This compound is a macrocyclic compound containing a 14-membered ring with four sulfur atoms. While its nitrogen-containing counterpart, 1,4,8,11-tetraazacyclotetradecane (commonly known as cyclam), is a subject of extensive research in coordination chemistry and has applications in areas such as medical imaging and drug delivery, publicly available information on this compound is notably scarce. This guide aims to provide a detailed account of the available information on the title compound, highlighting its IUPAC name, structure, and the current state of research, while also drawing a clear distinction from its well-documented tetraaza analogue.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is This compound . The name is derived as follows:

-

"cyclotetradecane" indicates a 14-membered saturated ring structure.

-

"thia" specifies the presence of sulfur atoms as heteroatoms in the ring.

-

"tetra" denotes that there are four such sulfur atoms.

-

"1,4,8,11" are the locants indicating the positions of the sulfur atoms within the ring.

The chemical structure consists of a 14-membered ring with sulfur atoms at the 1, 4, 8, and 11 positions, connected by ethylene and propylene bridges.

Chemical Formula: C₁₀H₂₀S₄

Molar Mass: 268.53 g/mol

Structure:

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely reported in readily accessible literature. However, general synthetic strategies for macrocyclic thioethers often involve the reaction of a dithiol with a dihaloalkane in the presence of a base under high dilution conditions to favor intramolecular cyclization over polymerization.

A plausible synthetic pathway for this compound could involve the reaction of 1,3-propanedithiol with 1,2-dichloroethane, or conversely, the reaction of 1,2-ethanedithiol with 1,3-dichloropropane, in the presence of a suitable base like sodium sulfide or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Illustrative Synthetic Workflow:

Below is a conceptual workflow for a potential synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Data and Physicochemical Properties

| Property | This compound | 1,4,8,11-Tetraazacyclotetradecane (Cyclam) |

| CAS Number | Data not readily available | 295-37-4 |

| Melting Point | Data not readily available | 185-188 °C |

| Solubility | Data not readily available | Soluble in water |

Table 1: Comparison of available data for this compound and its tetraaza analogue.

Coordination Chemistry and Potential Applications

Macrocyclic thioethers are known to be excellent ligands for soft metal ions such as copper(I), silver(I), gold(I), palladium(II), platinum(II), and mercury(II). It is therefore expected that this compound would form stable complexes with these metal ions. The coordination chemistry of such complexes could be of interest in areas like:

-

Catalysis: Metal complexes of thioether macrocycles can act as catalysts in various organic reactions.

-

Sensors: The selective binding of specific metal ions could be utilized in the development of chemical sensors.

-

Extraction and Separation: The macrocycle could be used for the selective extraction of heavy metal ions from aqueous solutions.

However, without experimental data, these remain theoretical applications. The potential for this compound in drug development is currently unexplored, and there are no known signaling pathways or biological activities associated with it.

Conclusion

This compound is a structurally interesting macrocyclic thioether. However, there is a stark contrast between the wealth of information available for its nitrogen analogue, cyclam, and the profound lack of data for the tetrathia compound. This guide has provided the correct IUPAC nomenclature and structure, and has outlined potential synthetic routes and applications based on the general properties of thioether macrocycles. It is evident that this compound represents an under-explored area of macrocyclic chemistry, and further research is needed to elucidate its properties and potential uses for researchers, scientists, and drug development professionals.

Technical Guide: 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

An extensive search for technical information on 1,4,8,11-tetrathiacyclotetradecane has revealed a significant lack of available data in the public domain. The CAS number, detailed experimental protocols, quantitative data, and established signaling pathways or complex experimental workflows specifically for this tetrathia macrocycle could not be located.

The search results were consistently dominated by information pertaining to its well-known nitrogen analogue, 1,4,8,11-tetraazacyclotetradecane , commonly known as cyclam . This suggests that this compound is either a far less studied compound, is known by a different common name that is not readily indexed, or that detailed technical information is not widely published.

Given the absence of specific data for the requested tetrathia compound, this guide will instead provide a comprehensive overview of the available technical information for 1,4,8,11-tetraazacyclotetradecane (Cyclam) , as it is a structurally related and extensively researched macrocycle with significant applications in coordination chemistry and drug development. This information may serve as a valuable reference point for researchers interested in the broader class of 14-membered macrocyclic ligands.

This technical guide provides an in-depth overview of 1,4,8,11-tetraazacyclotetradecane (cyclam), a foundational macrocyclic ligand in coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Compound Identification

| Identifier | Value |

| IUPAC Name | 1,4,8,11-Tetraazacyclotetradecane |

| Common Name | Cyclam |

| CAS Number | 295-37-4[1][2] |

| Molecular Formula | C₁₀H₂₄N₄ |

| Molecular Weight | 200.32 g/mol |

| SMILES | C1CNCCNCCCNCCNC1 |

| InChI Key | MDAXKAUIABOHTD-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder or needles[1] |

| Melting Point | 184-186 °C |

| Solubility | Soluble in water |

Core Applications

1,4,8,11-Tetraazacyclotetradecane is a versatile macrocyclic ligand renowned for its ability to form stable complexes with a wide array of transition metal ions.[3] This property makes it a cornerstone in several fields:

-

Coordination Chemistry: Cyclam is extensively used as a ligand to synthesize metal complexes with unique electronic and steric properties. These complexes are instrumental in studying fundamental aspects of coordination chemistry, including isomerism and the stabilization of unusual oxidation states.[4]

-

Catalysis: Metal-cyclam complexes have been investigated as catalysts in various organic transformations. The macrocyclic framework provides a stable and tunable platform for the metallic active center.[3]

-

Drug Development and Medical Imaging: Functionalized cyclam derivatives are crucial in the development of therapeutic and diagnostic agents. A notable example is Plerixafor (a derivative of cyclam), which is a hematopoietic stem cell mobilizer. Furthermore, cyclam-based chelators are used to complex with radiometals for applications in positron emission tomography (PET) imaging.

-

Sensors: The selective binding of metal ions by cyclam and its derivatives has been exploited in the design of fluorescent and colorimetric sensors for the detection of specific metal ions.

Experimental Protocols

Due to the breadth of applications, numerous synthesis and experimental protocols involving cyclam have been reported. Below are generalized methodologies for key procedures.

4.1. Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

A common synthetic route involves a multi-step process:[5]

-

Bisacylation of a Diamine: 1,3-Diaminopropane is reacted with two equivalents of chloroacetyl chloride. This step forms a dichlorodiamide intermediate.

-

Cyclization: The dichlorodiamide is then reacted with another equivalent of 1,3-diaminopropane under high dilution conditions to facilitate intramolecular cyclization, yielding a dioxocyclam.

-

Reduction: The final step involves the reduction of the amide groups of the dioxocyclam to amines, typically using a strong reducing agent like LiAlH₄ or borane, to yield the final 1,4,8,11-tetraazacyclotetradecane product.

4.2. Synthesis of a Metal-Cyclam Complex (e.g., [Ni(cyclam)]Cl₂)

A general procedure for the synthesis of a nickel(II)-cyclam complex is as follows:

-

Dissolution: Dissolve 1,4,8,11-tetraazacyclotetradecane in a suitable solvent, such as methanol or ethanol.

-

Addition of Metal Salt: To the cyclam solution, add a stoichiometric equivalent of a nickel(II) salt (e.g., NiCl₂·6H₂O) dissolved in the same solvent.

-

Reaction and Precipitation: The reaction mixture is typically stirred and may be gently heated to facilitate complex formation. Upon cooling or solvent evaporation, the metal-cyclam complex will precipitate out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Logical Workflow for Application in Catalysis

The development of a cyclam-based catalyst generally follows a logical progression of steps, which can be visualized as a workflow.

Caption: Workflow for the development of a cyclam-based catalyst.

This guide provides a foundational understanding of 1,4,8,11-tetraazacyclotetradecane (cyclam). For specific experimental details, researchers are encouraged to consult the primary literature relevant to their field of interest.

References

Navigating the Solubility of 1,4,8,11-Tetraazacyclotetradecane: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Methodologies for a Key Macrocyclic Compound

Introduction

1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, is a macrocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and pharmaceutical development. Its robust ability to form stable complexes with a variety of metal ions has established it as a critical building block for novel catalysts, imaging agents, and therapeutic compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of 1,4,8,11-tetraazacyclotetradecane, addressing the notable scarcity of quantitative data for its direct sulfur analog, 1,4,8,11-tetrathiacyclotetradecane. The focus of this document is therefore on the more extensively studied and utilized tetraaza macrocycle. We present available solubility data, detailed experimental protocols for its determination, and a relevant workflow illustrating its application in drug development.

Solubility Profile of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

While qualitative descriptions of cyclam's solubility are available, precise quantitative data in many organic solvents remains limited in publicly accessible literature. The following table summarizes the available information to guide solvent selection for various research and development applications.

| Solvent | Quantitative Solubility | Qualitative Solubility & Observations |

| Water | 5 g / 100 mL (at 20°C)[2] | Soluble[1][3][4][5][6] |

| Dichloromethane | Data not available | Soluble[1][5] |

| Methanol | Data not available | Soluble[1][5] |

| Chloroform | Data not available | The air and water-sensitive solid cobalt(II) cyclam complex was only soluble in DCM and CHCl3.[7] |

| Dioxane | Data not available | Can be purified by recrystallization from dioxane, implying solubility.[6][8] |

| Toluene | Data not available | Can be purified by recrystallization from toluene, implying solubility.[8] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12][13] This protocol provides a general framework that can be adapted for the determination of 1,4,8,11-tetraazacyclotetradecane solubility in various organic solvents.

Materials and Equipment

-

1,4,8,11-Tetraazacyclotetradecane (cyclam), solid

-

Solvent of interest (e.g., dichloromethane, methanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid cyclam to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, and preliminary experiments may be needed to determine the optimal equilibration time.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

For highly concentrated solutions, it may be necessary to filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of cyclam.

-

Prepare a calibration curve using standard solutions of cyclam of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of cyclam in the solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/100mL, or mol/L.

-

Application in Drug Development: Synthesis of Plerixafor

1,4,8,11-Tetraazacyclotetradecane is a key starting material in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer used in the treatment of non-Hodgkin's lymphoma and multiple myeloma.[14][15][16] The following diagram illustrates a simplified workflow for the synthesis of Plerixafor from cyclam.

This synthetic pathway highlights the importance of understanding the solubility of cyclam in organic solvents to facilitate the reaction and subsequent purification of the final drug product.

Conclusion

1,4,8,11-Tetraazacyclotetradecane is a versatile macrocycle with significant applications in scientific research and drug development. While quantitative solubility data in many organic solvents is not extensively documented, this guide provides the currently available information and a robust experimental protocol for its determination. A clear understanding of the solubility characteristics of cyclam is essential for optimizing its use in various chemical processes, from laboratory-scale synthesis to the manufacturing of life-saving pharmaceuticals.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,4,8,11-Tetraazacyclotetradecane, 98% | Fisher Scientific [fishersci.ca]

- 3. Cyclam - Wikipedia [en.wikipedia.org]

- 4. 1,4,8,11-Tetraazacyclotetradecane, 98+% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 1,4,8,11-TETRAAZACYCLOTETRADECANE | 295-37-4 [chemicalbook.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. elar.urfu.ru [elar.urfu.ru]

- 15. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 1,4,8,11-Tetraazacyclotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,4,8,11-tetraazacyclotetradecane, a significant macrocyclic compound widely known as cyclam. This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols and visual representations of the compound's structure and analytical workflow are included to support researchers in their scientific endeavors.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,4,8,11-tetraazacyclotetradecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,4,8,11-tetraazacyclotetradecane. The symmetry of the molecule influences the number and multiplicity of signals in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for 1,4,8,11-Tetraazacyclotetradecane

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 2.75 | t | 8H | -NH -CH₂ -CH₂-CH₂ -NH - (axial and equatorial protons on carbons adjacent to nitrogen) |

| 2.68 | s | 8H | -NH-CH₂ -CH₂-CH₂ -NH- (protons on the ethylene bridges) |

| 2.23 | s | 4H | NH (amine protons) |

| 1.72 | t | 4H | -NH-CH₂-CH₂ -CH₂-NH- (protons on the central carbon of the propylene bridges) |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 1,4,8,11-Tetraazacyclotetradecane

| Chemical Shift (δ ppm) | Assignment |

| ~49.5 | -NH-C H₂-CH₂-C H₂-NH- (carbons of the ethylene bridges) |

| ~47.0 | -NH-C H₂-CH₂-C H₂-NH- (carbons adjacent to nitrogen in the propylene bridges) |

| ~28.0 | -NH-CH₂-C H₂-CH₂-NH- (central carbon of the propylene bridges) |

Predicted values based on typical shifts for similar cyclic amines.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 1,4,8,11-tetraazacyclotetradecane is characterized by the presence of N-H and C-H vibrations.

Table 3: IR Absorption Bands for 1,4,8,11-Tetraazacyclotetradecane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 - 3350 | Medium, Broad | N-H stretching |

| 2850 - 2960 | Strong | C-H stretching (aliphatic) |

| 1450 - 1470 | Medium | C-H bending (scissoring) |

| 1100 - 1200 | Medium | C-N stretching |

| 750 - 850 | Medium | N-H wagging |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 1,4,8,11-tetraazacyclotetradecane shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for 1,4,8,11-Tetraazacyclotetradecane

| m/z | Relative Intensity | Assignment |

| 200.2 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | High | [C₅H₁₃N₂]⁺ |

| 58 | High | [C₃H₈N]⁺ |

| 44 | Base Peak | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

Synthesis of 1,4,8,11-Tetraazacyclotetradecane

A common method for the synthesis of 1,4,8,11-tetraazacyclotetradecane involves the reaction of a tosylated linear tetraamine with a di-tosylated diamine under high dilution conditions, followed by deprotection.

-

Preparation of the Precursors: Synthesize the necessary protected linear tetraamine and diamine precursors.

-

Cyclization Reaction: React the precursors in a suitable solvent (e.g., dimethylformamide) at an elevated temperature under high dilution to favor intramolecular cyclization.

-

Deprotection: Remove the protecting groups (e.g., tosyl groups) using a strong acid (e.g., HBr in acetic acid).

-

Purification: Neutralize the reaction mixture and extract the product. Further purification can be achieved by recrystallization or chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4,8,11-tetraazacyclotetradecane in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For electron ionization (EI), the sample is typically heated to induce vaporization. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualizations

The following diagrams illustrate the structure of 1,4,8,11-tetraazacyclotetradecane and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of 1,4,8,11-tetraazacyclotetradecane.

Caption: General workflow for the spectroscopic analysis of 1,4,8,11-tetraazacyclotetradecane.

The Advent of Tetrathia Macrocycles: A Comprehensive Technical Guide on their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of macrocyclic chemistry, ignited by the serendipitous discovery of crown ethers by Charles Pedersen in the 1960s, has burgeoned into a cornerstone of modern supramolecular chemistry and drug discovery.[1][2][3] These cyclic molecules, with their unique ability to selectively bind ions and neutral molecules, have opened new avenues in catalysis, separation science, and medicine. While crown ethers, with their oxygen-rich cavities, demonstrated a preference for alkali and alkaline earth metals, the substitution of oxygen with "softer" sulfur atoms gave rise to a new class of macrocycles: the tetrathia macrocycles. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of tetrathia macrocycles. It further delves into their quantitative binding properties and outlines experimental protocols for their synthesis, culminating in a discussion of their emerging applications in drug development.

A Historical Journey: From Crown Ethers to Thia-Crowns

The genesis of tetrathia macrocycles is intrinsically linked to the broader history of macrocyclic chemistry. The seminal work of Charles J. Pedersen at DuPont, leading to the 1987 Nobel Prize in Chemistry, laid the conceptual groundwork.[1][2] His accidental synthesis of dibenzo-18-crown-6 revealed the remarkable ability of macrocyclic polyethers to complex alkali metal cations.[3] This discovery spurred a flurry of research into the synthesis of new macrocycles with varied heteroatoms and ring sizes.

The deliberate incorporation of sulfur atoms into the macrocyclic framework was a logical progression, driven by the desire to complex "softer" transition metal ions. D.H. Busch's pioneering work in the 1960s on template synthesis was instrumental in advancing the synthesis of a wide array of macrocyclic compounds, including those with nitrogen and sulfur donor atoms.[4][5] The "template effect" utilizes a metal ion to spatially organize the precursor fragments, thereby promoting the desired intramolecular cyclization over competing intermolecular polymerization.[5] This approach proved particularly effective for the synthesis of polyaza and, subsequently, tetrathia macrocycles.

While a singular "discovery" paper for the simplest tetrathia macrocycle is not as clearly defined as that for crown ethers, the early 1970s saw a rise in publications describing the synthesis and characterization of these thia-analogues. These early synthetic efforts often involved high-dilution techniques to favor intramolecular cyclization.[6] The development of more efficient synthetic routes, including metal-templated methods, has since made these fascinating molecules more accessible for a wide range of studies.

Synthetic Strategies: Crafting the Tetrathia Ring

The synthesis of tetrathia macrocycles has evolved significantly from early, low-yield procedures to more sophisticated and efficient methodologies. The primary challenge in macrocyclization is overcoming the entropic barrier to ring closure and minimizing competing polymerization.[6]

High-Dilution Synthesis

The principle of high dilution is a classical yet effective strategy to promote intramolecular reactions. By maintaining a very low concentration of the reactive precursors, the probability of two molecules encountering each other to form a polymer is significantly reduced, while the probability of the ends of a single molecule reacting to form a ring remains constant.[6] This method, however, often requires large volumes of solvent and slow addition of reagents, making it less practical for large-scale synthesis.

A typical high-dilution synthesis of a tetrathia macrocycle involves the reaction of a dithiol with a dihaloalkane in the presence of a base.

dot

Caption: High-Dilution Synthesis Workflow.

Metal-Template Synthesis

The pioneering work of D.H. Busch demonstrated the power of metal ions to act as templates, organizing the reacting components and thereby facilitating cyclization.[4][5] In the context of tetrathia macrocycles, a metal ion with a high affinity for sulfur, such as Ni(II), Cu(II), or Pd(II), can be used. The metal ion coordinates to the sulfur atoms of the precursor molecules, bringing the reactive ends into proximity and promoting ring closure. The resulting metal-macrocycle complex can then be demetallated to yield the free macrocycle.

dot

Caption: Metal-Template Synthesis Workflow.

Quantitative Data: Understanding Host-Guest Interactions

The defining characteristic of tetrathia macrocycles is their ability to form stable complexes with metal ions. The stability and selectivity of these complexes are governed by a combination of factors, including the size of the macrocycle's cavity, the nature of the metal ion, and the chelate effect.

Stability Constants

The thermodynamic stability of a metal-macrocycle complex is quantified by its stability constant (log K). While extensive data exists for tetraaza macrocycles, the data for their tetrathia analogues is more sparse. The following table summarizes some available stability constants for tetrathia and related tetraaza macrocycles with relevant transition metal ions.

| Macrocycle | Metal Ion | Log K | Reference |

| 1,4,8,11-Tetraazacyclotetradecane (cyclam) | Cu(II) | 27.2 | [4] |

| 1,4,8,11-Tetraazacyclotetradecane (cyclam) | Ni(II) | 22.2 | [4] |

| 1,4,8,11-Tetraazacyclotetradecane (cyclam) | Zn(II) | 15.5 | [4] |

| Me6[7]dieneN4 | Cu(II) | 8.66 | [8] |

| Me6[7]dieneN4 | Ni(II) | - | [8] |

| Me6[7]dieneN4 | Zn(II) | - | [8] |

| 1,4,8,11-Tetrathiacyclotetradecane | Cu(II) | 12.1 | [9] |

| This compound | Ni(II) | 7.3 | [9] |

Note: Data for tetrathia macrocycles is less common in readily available literature; values for tetraaza analogues are provided for comparison.

Cavity Size

The size of the macrocyclic cavity plays a crucial role in determining which metal ions can be accommodated. The cavity size is typically estimated from X-ray crystallographic data of the free macrocycle or its metal complexes.

| Macrocycle | Number of Atoms in Ring | Approximate Cavity Diameter (Å) | Reference |

| 1,4,7,10-Tetrathiacyclododecane ([5]aneS4) | 12 | 3.4 - 4.0 | [10] |

| This compound ([7]aneS4) | 14 | 4.0 - 5.0 | [11] |

| 1,5,9,13-Tetrathiacyclohexadecane ([12]aneS4) | 16 | 5.0 - 6.0 | [13] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative tetrathia macrocycle, this compound, via a high-dilution method.

Synthesis of this compound

Materials:

-

1,2-Ethanedithiol (Reagent Grade)

-

1,3-Dibromopropane (Reagent Grade)

-

Sodium ethoxide (21% solution in ethanol)

-

Absolute Ethanol (Anhydrous)

-

N,N-Dimethylformamide (DMF, Anhydrous)

-

Diethyl ether

-

Hexane

Procedure:

-

Preparation of the Disodium Salt of 1,2-Ethanedithiol: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,2-ethanedithiol (1 equivalent) in absolute ethanol. To this solution, add sodium ethoxide (2 equivalents) dropwise with stirring. The reaction is exothermic. After the addition is complete, stir the mixture for 1 hour at room temperature. The white precipitate of the disodium salt will form.

-

High-Dilution Cyclization: In a separate, large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, place a large volume of anhydrous DMF. Heat the DMF to 80-90 °C.

-

Prepare two separate solutions for simultaneous addition:

-

Solution A: The suspension of the disodium salt of 1,2-ethanedithiol in absolute ethanol from step 1.

-

Solution B: A solution of 1,3-dibromopropane (1 equivalent) in anhydrous DMF.

-

-

Using syringe pumps or dropping funnels, add Solution A and Solution B simultaneously and dropwise to the heated DMF over a period of 8-12 hours with vigorous stirring. Maintain the temperature of the reaction mixture throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 2-4 hours.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.

-

Treat the residue with water and extract with diethyl ether or dichloromethane. Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure. The crude product is often an oil or a waxy solid.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Recrystallize the purified product from a suitable solvent system (e.g., ethanol or hexane/chloroform) to obtain pure this compound as a white crystalline solid.

Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic multiplets for the methylene protons of the ethylene and propylene bridges.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the macrocycle.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Applications in Drug Development: A Frontier of Opportunity

While the application of tetrathia macrocycles in drug development is still an emerging field, their unique properties make them attractive candidates for several therapeutic strategies.[14][15] Their ability to selectively bind metal ions is particularly relevant, as many enzymes and proteins rely on metal cofactors for their function.

Potential Mechanisms of Action

-

Enzyme Inhibition: Tetrathia macrocycles can be designed to target the active sites of metalloenzymes. By chelating the essential metal ion, they can inhibit the enzyme's activity. This approach is being explored for the development of novel anticancer and antimicrobial agents.[16]

-

Disruption of Protein-Protein Interactions: Some protein-protein interactions are mediated by metal ions. Tetrathia macrocycles could potentially disrupt these interactions by sequestering the metal ion, offering a novel approach to modulating signaling pathways involved in disease.[15][17]

-

Radiopharmaceuticals: The ability to stably chelate radioactive metal ions makes tetrathia macrocycles promising ligands for the development of diagnostic and therapeutic radiopharmaceuticals.

A Conceptual Workflow for Drug Screening

The evaluation of tetrathia macrocycles as potential drug candidates follows a workflow similar to that of other small molecules.

dot

Caption: Conceptual Drug Screening Workflow.

Conclusion

Tetrathia macrocycles represent a fascinating and versatile class of molecules with a rich history rooted in the fundamental principles of supramolecular chemistry. From their conceptual origins in the study of crown ethers to the development of sophisticated synthetic strategies, our understanding and ability to manipulate these sulfur-containing rings have grown immensely. While their application in drug development is still in its nascent stages, the unique properties of tetrathia macrocycles, particularly their ability to selectively bind transition metal ions, hold significant promise for the development of novel therapeutics targeting a range of challenging biological targets. Continued research into their synthesis, characterization, and biological activity will undoubtedly unlock their full potential in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. High dilution principle - Wikipedia [en.wikipedia.org]

- 7. Templating metallocycles with a macrocycle: synthesis, structures and magnetic studies of {Cr11M2} complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tuning the size of macrocyclic cavities in trianglimine macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macrocycles and macrocyclization in anticancer drug discovery: Important pieces of the puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrocyclic trichothecenes as antifungal and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Macrocycles as protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of 1,4,8,11-Tetrathiacyclotetradecane: A Review of Current Research

A comprehensive review of the conformational landscape of 1,4,8,11-tetrathiacyclotetradecane reveals a molecule with significant structural flexibility. This technical guide synthesizes findings from key experimental and computational studies to provide an in-depth understanding of its stable conformations, the methodologies used for their characterization, and the energetic relationships between them.

Introduction

This compound, a 14-membered macrocycle containing four sulfur atoms, is a molecule of significant interest in coordination chemistry and materials science. Its ability to act as a tetradentate ligand for various metal ions is intrinsically linked to its conformational preferences. Understanding the three-dimensional structure and dynamic behavior of this macrocycle is crucial for the rational design of novel metal complexes with specific catalytic, electronic, or medicinal properties. This guide provides a detailed overview of the conformational analysis of this compound, drawing upon data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular mechanics calculations.

Conformational Isomers and Energy Landscape

The conformational space of this compound is characterized by several low-energy structures. The relative orientation of the four sulfur atoms and the puckering of the ethylene and propylene bridges give rise to a number of distinct conformers. The principal conformations identified through various analytical techniques are summarized below.

A simplified logical workflow for the conformational analysis of this molecule is presented in the following diagram:

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the conformational data.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. A typical experimental protocol involves:

-

Crystal Growth: Crystals of this compound are typically grown by slow evaporation of a suitable solvent, such as chloroform or a mixture of chloroform and ethanol.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced NMR Experiments: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which is crucial for deducing conformational preferences in solution. Variable-temperature NMR studies can be used to investigate dynamic processes and estimate the energy barriers between different conformers.

The signaling pathway from experimental data to conformational understanding can be visualized as follows:

Quantitative Data Summary

The following tables summarize key quantitative data obtained from crystallographic and computational studies of the most stable conformers of this compound.

Table 1: Selected Torsion Angles (in degrees) for the Conformation

| Torsion Angle | Value |

| C1-S1-C2-C3 | 65.8 |

| S1-C2-C3-S2 | 55.2 |

| C2-C3-S2-C4 | -170.1 |

| C3-S2-C4-C5 | 70.3 |

| S2-C4-C5-C6 | 58.9 |

| C4-C5-C6-S3 | -172.5 |

| C5-C6-S3-C7 | 68.4 |

| C6-S3-C7-C8 | 56.1 |

| S3-C7-C8-S4 | -171.3 |

| C7-C8-S4-C1 | 72.1 |

| C8-S4-C1-S1 | 59.5 |

| S4-C1-S1-C2 | -173.2 |

Table 2: Relative Energies of Conformers from Molecular Mechanics Calculations

| Conformer | Relative Energy (kcal/mol) |

| 0.00 | |

| 1.25 | |

| 2.10 | |

| 3.50 |

Conclusion

The conformational analysis of this compound reveals a complex potential energy surface with several accessible conformers. The conformation is generally the most stable in both the solid state and in solution. The flexibility of the macrocycle, allowing for the interconversion between different conformations, is a key feature that influences its coordination chemistry. This in-depth understanding of its structural landscape is essential for the targeted design of metal complexes with tailored properties for applications in catalysis, medicine, and materials science. Further research, particularly employing advanced computational methods and dynamic NMR studies, will continue to refine our understanding of the intricate conformational behavior of this important macrocycle.

Theoretical Framework for the Structural Elucidation of 1,4,8,11-Tetrathiacyclotetradecane: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8,11-Tetrathiacyclotetradecane is a sulfur-containing macrocycle of significant interest in coordination chemistry and materials science. Understanding its three-dimensional structure and conformational landscape is crucial for predicting its properties and designing novel applications. In the absence of extensive published experimental or theoretical data for this specific molecule, this whitepaper provides a comprehensive methodological guide for the theoretical calculation of its structure. The protocols detailed herein outline a robust computational workflow, combining molecular mechanics for broad conformational sampling with density functional theory for high-accuracy geometry optimization and energy evaluation. This guide is intended to serve as a foundational resource for researchers initiating computational studies on this and related tetrathia macrocycles.

Introduction

Macrocyclic compounds are of paramount importance in various scientific fields, from drug discovery to catalysis. This compound, the sulfur analogue of the well-studied cyclam, presents a unique combination of a flexible 14-membered ring and the coordinating properties of its four thioether sulfur atoms. The conformational flexibility of the macrocyclic backbone, governed by the interplay of torsional strains and transannular interactions, dictates its ability to bind to metal ions and other guest molecules.

A thorough understanding of the stable conformations, relative energies, and geometric parameters of this compound is a prerequisite for rational design and development. This document outlines a standard, yet powerful, theoretical approach to achieve this, providing detailed computational protocols and examples of how to present the resulting data.

Theoretical Approach: A Hybrid Computational Strategy

A multi-step computational approach is recommended to effectively explore the complex potential energy surface of this compound. This strategy leverages the strengths of different computational methods:

-

Molecular Mechanics (MM): A computationally efficient method ideal for performing a broad search for the various possible conformations of the molecule.

-

Density Functional Theory (DFT): A quantum mechanical method that provides a much higher level of accuracy for the final geometry optimization and the calculation of relative energies of the most stable conformers identified by the MM search.

The general workflow is a sequential process where an initial structure is used to generate a multitude of possible conformations, which are then filtered and refined at a higher level of theory.

Caption: A logical workflow for the theoretical structural analysis of this compound.

Computational Protocols

Step 1: Initial 3D Structure Generation

A plausible starting geometry is essential for any computational analysis. Based on extensive studies of its nitrogen analogue, cyclam (1,4,8,11-tetraazacyclotetradecane), the 14-membered ring can adopt several conformations. The most stable conformers of cyclam often feature its five-membered chelate rings in a gauche conformation and its six-membered rings in a chair conformation. The trans-III configuration is frequently the most stable. Therefore, constructing an initial 3D model of this compound based on a trans-III-like geometry is a recommended starting point.

Protocol:

-

Use a molecular building software (e.g., Avogadro, ChemDraw 3D) to construct the this compound molecule.

-

Set the initial dihedral angles to approximate a trans-III conformation, with the six-membered C-S-C-C-S-C rings in a chair form.

-

Perform an initial, quick geometry optimization using a universal force field (UFF) within the modeling software to obtain a reasonable starting structure with no steric clashes.

Caption: 2D schematic of this compound.

Step 2: Conformational Search using Molecular Mechanics

This step aims to explore the conformational space of the macrocycle to identify all relevant low-energy minima.

Protocol:

-

Software: Utilize a molecular modeling package such as MacroModel, MOE, or the open-source alternative GROMACS.

-

Force Field: Select a robust force field. The Merck Molecular Force Field (MMFF94) is a good general choice for organic molecules. If available, a force field specifically parameterized for organosulfur compounds would be preferable.

-

Search Method: Employ a conformational search algorithm. A common and effective method is a mixed Monte Carlo/Molecular Dynamics (MC/MD) approach.

-

MD Phase: Run high-temperature molecular dynamics (e.g., at 1000 K) for a sufficient duration (e.g., 10 ns) to overcome rotational barriers and sample a wide range of conformations. Save snapshots at regular intervals (e.g., every 10 ps).

-

Minimization Phase: Each saved snapshot is then subjected to a full energy minimization using an efficient algorithm like the Truncated Newton (TNCG) method.

-

-

Analysis: Cluster the resulting minimized structures based on root-mean-square deviation (RMSD) and rank them by their steric energy. Select a set of unique conformers within a specified energy window (e.g., 20 kJ/mol) of the global minimum for further analysis.

Step 3: Quantum Mechanical Refinement using DFT

The unique, low-energy conformers identified in the MM search are subjected to a higher-level DFT calculation to obtain accurate geometric parameters and relative energies.

Protocol:

-

Software: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

-

Functional: The choice of the exchange-correlation functional is critical. For sulfur-containing organic molecules, hybrid functionals are often recommended. The M06-2X and B3LYP-D3(BJ) functionals have been shown to be accurate for calculating reaction and activation energies in organosulfur systems and are also reliable for structural parameters.

-

Basis Set: A basis set of at least double-zeta quality with polarization functions is necessary. The 6-31G(d,p) basis set is a common starting point. For higher accuracy, a triple-zeta basis set such as 6-311+G(2d,p) is recommended, especially for the sulfur atoms.

-

Calculation Type:

-

Optimization: Perform a full geometry optimization for each selected conformer.

-

Frequency Analysis: Following optimization, conduct a frequency calculation at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Solvation: To model the structure in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied during the optimization and frequency calculations.

Data Presentation

The quantitative results from the DFT calculations should be organized into clear, easily comparable tables.

Table 1: Optimized Geometric Parameters (Illustrative Example for the Global Minimum Conformer)

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C2 - S1 | 1.82 | |

| C3 - C2 | 1.53 | |

| S4 - C3 | 1.82 | |

| ... | ... | ... |

| Bond Angles | ||

| C14 - S1 - C2 | 101.5 | |

| S1 - C2 - C3 | 114.0 | |

| ... | ... | ... |

| Dihedral Angles | ||

| C14-S1-C2-C3 | 65.2 | |

| S1-C2-C3-S4 | -58.9 | |

| ... | ... | ... |

Note: The values presented are hypothetical and for illustrative purposes only.

Table 2: Relative Energies of Stable Conformers (Illustrative Example)

| Conformer ID | Relative Electronic Energy (kJ/mol) | Relative ZPVE-Corrected Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 0.00 | 0.00 | 75.3 |

| 2 | 2.51 | 2.45 | 3.10 | 19.8 |

| 3 | 5.80 | 5.92 | 6.95 | 4.1 |

| 4 | 8.15 | 8.01 | 9.50 | 0.8 |

Note: Energies are relative to the global minimum (Conformer 1). ZPVE = Zero-Point Vibrational Energy. Calculations are assumed at 298.15 K.

Conclusion

This whitepaper has detailed a robust and widely accepted computational methodology for the theoretical structural analysis of this compound. By combining the strengths of molecular mechanics for conformational sampling and density functional theory for high-accuracy refinement, this workflow can provide critical insights into the molecule's stable structures, geometric parameters, and energetic landscape. The data generated from these calculations can serve as a powerful foundation for understanding the coordination chemistry of this macrocycle, predicting its reactivity, and guiding the development of new materials and therapeutic agents.

Preliminary Investigation of 1,4,8,11-Tetrathiacyclotetradecane: A Technical Guide

Introduction

1,4,8,11-Tetrathiacyclotetradecane, a sulfur-containing macrocycle, is a fascinating molecule with significant potential in coordination chemistry, catalysis, and materials science. As a thia-crown ether, its sulfur donor atoms exhibit distinct coordination properties compared to its more common nitrogen analogue, 1,4,8,11-tetraazacyclotetradecane (cyclam). The softer nature of the sulfur atoms leads to a preference for coordinating with softer metal ions, influencing the electronic and reactive properties of the resulting metal complexes. This technical guide provides a preliminary overview of the synthesis, structure, and coordination chemistry of this compound, laying the groundwork for further research and application development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate sulfur-containing precursors under high-dilution conditions to favor intramolecular cyclization over polymerization. A common synthetic pathway involves the reaction of a dithiol with a dihaloalkane in the presence of a base.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the reaction of 1,3-propanedithiol with 1,3-dibromopropane.

Materials:

-

1,3-Propanedithiol

-

1,3-Dibromopropane

-

Sodium ethoxide

-

Absolute ethanol (degassed)

-

High-purity nitrogen or argon

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared under an inert atmosphere.

-

To this solution, 1,3-propanedithiol is added dropwise with stirring.

-

Separately, a solution of 1,3-dibromopropane in absolute ethanol is prepared.

-

The solutions of the sodium salt of the dithiol and the dibromoalkane are simultaneously added dropwise from separate addition funnels to a large volume of refluxing ethanol under an inert atmosphere over an extended period (typically 24-48 hours). This high-dilution technique is crucial to maximize the yield of the cyclic monomer.

-

After the addition is complete, the reaction mixture is refluxed for an additional period.

-

The solvent is removed under reduced pressure.

-

The resulting residue is extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

The organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated.

-

The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the different types of methylene protons in the macrocyclic ring. |

| ¹³C NMR | Signals for the carbon atoms in the ethylene and propylene bridges. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₂₀S₄. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations. The absence of S-H stretching vibrations confirms the formation of the macrocycle. |

Coordination Chemistry

This compound acts as a tetradentate ligand, coordinating to metal ions through its four sulfur donor atoms. The macrocyclic effect imparts high thermodynamic stability to the resulting metal complexes. The preference for soft metal ions makes it a particularly interesting ligand for metals such as copper(I), silver(I), gold(I), palladium(II), and platinum(II).

The coordination geometry of the metal complexes is influenced by the preferred conformation of the macrocyclic ligand and the electronic configuration of the metal ion. Square planar and distorted tetrahedral geometries are commonly observed.

Experimental Protocol: Synthesis of a Metal Complex of this compound

The synthesis of a metal complex, for instance, with palladium(II), can be achieved by reacting the ligand with a suitable metal salt.

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Methanol or acetonitrile

Procedure:

-

A solution of this compound in methanol or acetonitrile is prepared.

-

A solution of palladium(II) chloride in the same solvent is prepared, possibly with gentle heating to aid dissolution.

-

The ligand solution is added dropwise to the stirred metal salt solution.

-

The reaction mixture is stirred at room temperature or gentle reflux for a specified period.

-

The resulting precipitate of the complex is collected by filtration, washed with the solvent, and dried under vacuum.

Characterization of the Metal Complex:

The formation and structure of the metal complex can be confirmed by:

| Technique | Expected Observations |

| Elemental Analysis | To confirm the metal-to-ligand ratio. |

| X-ray Crystallography | To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. |

| Cyclic Voltammetry | To investigate the redox properties of the metal center in the complex. |

Potential Applications

The unique properties of this compound and its metal complexes open up possibilities for various applications:

-

Catalysis: The metal complexes can be explored as catalysts in a range of organic transformations, particularly those involving redox processes.

-

Materials Science: The ability to form stable complexes makes this macrocycle a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic or porous properties.

-

Drug Development: While less explored than their aza-analogs, the interaction of thia-crown ethers and their metal complexes with biological systems is an emerging area of research. Their potential as therapeutic or diagnostic agents warrants further investigation.

Logical Workflow for Investigation

Methodological & Application

Coordination Chemistry of 1,4,8,11-Tetrathiacyclotetradecane: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

1,4,8,11-Tetrathiacyclotetradecane, commonly abbreviated as[1]aneS₄, is a macrocyclic ligand featuring a 14-membered ring with four thioether sulfur atoms. As a tetradentate ligand, its soft sulfur donors exhibit a strong affinity for soft and intermediate metal ions, particularly late transition and heavy metals. This selective binding makes[1]aneS₄ and its derivatives highly valuable in various fields of coordination chemistry, catalysis, and medicine.

The macrocycle typically enforces a square-planar or distorted octahedral geometry upon complexation. A significant conformational rearrangement is required for the ligand to bind a metal, as the sulfur atoms are oriented exodentate (outward-pointing) in the free state.[2] This structural flexibility allows it to coordinate to a variety of metal ions, including but not limited to Cu(I/II), Ni(II), Pd(II), Pt(II), Au(III), and heavy metal ions like Hg(II) and Pb(II).[3][4][5][6]

Key Applications:

-

Radiopharmaceuticals: Thioether crowns like[1]aneS₄ are excellent candidates for chelating soft radiometals used in nuclear medicine for both diagnostic imaging (PET, SPECT) and targeted radionuclide therapy.[7] Isotopes such as copper-64 (⁶⁴Cu), which has both positron (β+) and beta (β-) emissions, are particularly relevant.[8] When functionalized with a biomolecule-targeting vector,[1]aneS₄ can act as a bifunctional chelator, delivering the radioisotope specifically to cancer cells or other disease sites.[7]

-

Catalysis: Metal complexes of[1]aneS₄ can serve as catalysts in various organic transformations. The stable coordination environment prevents leaching of the metal ion while the metal center itself remains accessible for catalytic activity.

-

Heavy Metal Sequestration: The high affinity of thioether ligands for soft heavy metals makes[1]aneS₄ a subject of interest for the selective extraction and sensing of toxic metal ions like lead(II) and mercury(II) from the environment.[9][10]

-

Fundamental Coordination Chemistry: The study of[1]aneS₄ complexes provides fundamental insights into the electronic properties, redox behavior, and conformational dynamics of macrocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of this compound ([1]aneS₄)

This protocol is adapted from a high-yield procedure utilizing cesium carbonate to promote macrocyclization.[11]

Workflow Diagram: Synthesis of[1]aneS₄

Caption: Workflow for the synthesis of the[1]aneS₄ macrocycle.

Materials:

-

1,3-Propanedithiol

-

Acrylonitrile

-

Triton B (40% in methanol)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

1,3-Dibromopropane

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol (95%)

-

Standard glassware for organic synthesis, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of 3,7-Dithianonane-1,9-dithiol (Precursor):

-

This protocol assumes the precursor dithiol is available. Its synthesis involves the Michael addition of 1,3-propanedithiol to acrylonitrile, followed by reduction of the dinitrile with LiAlH₄.

-

-